1-Acetylindoline

Synthetic Chemistry Regioselectivity Indoline Functionalization

1-Acetylindoline uniquely directs electrophilic substitution to C6, enabling regioselective Suzuki-Miyaura & Friedel-Crafts couplings. Its N-acetyl group permits stereospecific halogenation with full chiral inversion for silodosin intermediates, chemoselective amide reduction, and cis-amide conformational bias for peptidomimetics. Essential for α1-adrenoreceptor antagonist libraries and fragment-based drug discovery. Not interchangeable with indoline or N-alkylated indolines.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 16078-30-1
Cat. No. B031821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylindoline
CAS16078-30-1
Synonyms1-Acetyl-2,3-dihydro-1H-indole;  1-Acetyl-indoline;  1-(2,3-Dihydroindol-1-yl)ethanone;  1-(Indolin-1-yl)ethanone;  1-Acetyl-2,3-dihydro-1H-indole;  1-Acetylindoline;  N-Acetylindoline
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=CC=CC=C21
InChIInChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3
InChIKeyRNTCWULFNYNFGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetylindoline (CAS 16078-30-1) as a Scaffold in Drug Discovery and Chemical Synthesis: A Comparative Technical Overview


1-Acetylindoline (CAS 16078-30-1), a tertiary amide derivative of indoline (2,3-dihydroindole), is a versatile nitrogen-containing heterocyclic building block . Distinguished from its parent indoline by the N-acetyl substituent, it serves as a key intermediate in medicinal chemistry for the synthesis of α1-adrenoreceptor antagonists and triazolothiadiazepine dioxide derivatives . Its structural features enable unique regioselective transformations, such as Suzuki-Miyaura couplings and Friedel-Crafts acylations, which are not readily achievable with non-acylated indolines . The compound is widely used as a scaffold for fragment-based drug discovery and as a precursor for biologically active molecules .

The Functional Incomparability of 1-Acetylindoline with Simple Indoline or N-Alkyl Analogs


1-Acetylindoline is not a generic drop-in replacement for indoline or N-alkylated indolines. Its N-acetyl group is critical for enabling specific transformations and biological activities. For instance, the reduction of the tertiary amide in 1-acetylindoline to the corresponding amine using silane and a MoO2Cl2 catalyst is a well-defined reaction [1], a transformation that is not applicable to the non-acetylated parent indoline. Furthermore, the N-acetyl group dictates regioselectivity in electrophilic substitutions [2] and enables a unique stereochemical inversion pathway in Friedel-Crafts reactions with chiral acylating agents [3]. These functional and reactivity differences, which directly impact synthetic efficiency and final product identity, preclude simple interchangeability and necessitate the procurement of the specific N-acetylated compound.

Quantitative Differentiation of 1-Acetylindoline from Key Analogs: Evidence for Informed Procurement


Enhanced Regioselectivity in Electrophilic Substitution Compared to Non-Acylated Analogs

In electrophilic substitution reactions, the N-acetyl group of 1-acetylindoline dictates a fundamentally different regioselectivity compared to its non-acylated counterpart, 5-aminoindoline. Frontier Molecular Orbital (FMO) theory and experimental validation demonstrate that N1-acyl-5-aminoindolines, such as 1-acetyl-5-aminoindoline, react preferentially at the C6 position. In contrast, the parent 5-aminoindole reacts at the C4 position [1]. This shift in regioselectivity, from C4 to C6, is a direct consequence of the N-acetyl substitution and is critical for accessing specific indoline-based scaffolds.

Synthetic Chemistry Regioselectivity Indoline Functionalization

Unique Stereochemical Outcome in Friedel-Crafts Acylation with Chiral Substrates

The Friedel-Crafts acylation of 1-acetylindoline with chiral 2-(methanesulfonyloxy)propionyl chlorides yields an optically pure halogenated product with an inverted stereocenter, a reaction outcome not observed with structurally related non-acetylated indolines. Specifically, reaction with (S)-2-(methanesulfonyloxy)propionyl chloride gives (R)-1-acetyl-5-(2-chloropropionyl)indoline, and the (R)-acylating agent yields the (S)-product [1]. This contrasts with reactions using non-chiral or differently protected indolines, which lack this defined stereochemical inversion.

Stereoselective Synthesis Friedel-Crafts Acylation Halogenation

Amide Conformational Bias for cis Isomer in Polar Solvents: Differentiation from Proline

Derivatives of 1-acetylindoline, specifically methyl (S)-1-acetylindoline-2-carboxylate, exhibit a distinct solvent-dependent amide bond isomerization profile compared to the analogous proline derivative. While proline derivatives generally favor the trans amide isomer, methyl (S)-1-acetylindoline-2-carboxylate shows a remarkable tendency toward the cis isomer when dissolved in polar solvents [1]. This behavior is quantitatively opposite to the established preference of proline, making it a unique scaffold for designing novel secondary structures.

Conformational Analysis Peptidomimetics Secondary Structure Design

Chemoselective Reduction of Tertiary Amide Enabled by MoO2Cl2/Silane System

1-Acetylindoline undergoes a chemoselective reduction to the corresponding amine via a reported method using a MoO2Cl2 catalyst and silane as the reducing agent [1]. This catalytic system is specific for the reduction of this tertiary amide functionality. While direct comparative yield data for 1-acetylindoline versus other amides under this exact system is not available, the reported application highlights a synthetic utility that differentiates it from simple, non-amide indolines like 1-methylindoline, which lack the amide functionality and thus cannot undergo this specific transformation.

Amide Reduction Catalysis Organic Synthesis

Improved Physical and Handling Properties: Crystallinity and Defined Melting Point

1-Acetylindoline is a white to off-white crystalline solid with a sharp melting point of 102-104 °C . This is a distinct physical advantage over its parent compound, indoline, which is a liquid at room temperature (melting point -21 °C) [1]. The crystalline nature of 1-acetylindoline facilitates easier handling, storage, and purification (e.g., via recrystallization) compared to the liquid indoline.

Physical Chemistry Handling Purification

Established Utility as a Scaffold in Antimicrobial Derivative Synthesis

1-Acetylindoline serves as a core scaffold for the synthesis of 1-acetylindoline-5-sulphonylamino acid and dipeptide derivatives, with the majority of these synthesized compounds demonstrating antimicrobial activity against various microorganisms [1]. While 1-acetylindoline itself is not the active agent, its unique 5-sulphonyl chloride derivative is the key starting material for generating a library of bioactive molecules. This positions 1-acetylindoline as a privileged scaffold for antimicrobial research, a role not as commonly or directly reported for simple N-alkyl indolines like 1-methylindoline.

Antimicrobial Medicinal Chemistry Drug Discovery

Defined Research and Industrial Application Scenarios for 1-Acetylindoline


Synthesis of C6-Functionalized Indoline Scaffolds for Targeted Library Generation

In medicinal chemistry programs requiring access to C6-substituted indoline derivatives, 1-acetylindoline is the optimal starting material due to its demonstrated regioselectivity in electrophilic substitution reactions. As shown in Section 3, the N-acetyl group directs electrophilic attack to the C6 position, whereas non-acetylated indoles react at C4 [1]. This specific regiochemical control allows for the efficient and predictable construction of targeted compound libraries that are otherwise inaccessible.

Preparation of Chiral Intermediates via Stereospecific Halogenation

For the synthesis of chiral pharmaceutical intermediates, such as those related to silodosin [1], 1-acetylindoline offers a unique stereospecific halogenation pathway. As detailed in Section 3, its reaction with chiral 2-(methanesulfonyloxy)propionyl chlorides results in a complete stereochemical inversion to yield optically pure 5-(2-chloropropionyl)indoline derivatives [2]. This predictable stereochemical outcome is a key advantage for asymmetric synthesis and is not achievable with other common N-protected indolines.

Design of Novel Peptidomimetics with Altered Secondary Structure Propensity

In the development of new peptidomimetics or materials requiring a bias for the cis amide conformation, 1-acetylindoline-2-carboxylic acid derivatives are the preferred scaffold. As established in Section 3, these compounds exhibit a strong tendency for the cis amide isomer in polar solvents, a behavior opposite to that of proline derivatives [3]. This makes them invaluable for introducing unique conformational constraints into peptide chains and for designing stable secondary structures not possible with standard amino acid building blocks.

Large-Scale Production of Antimicrobial Compound Libraries

For industrial or academic laboratories focused on generating libraries of antimicrobial compounds, 1-acetylindoline is a strategic procurement choice. Its conversion to 1-acetylindoline-5-sulphonyl chloride provides a robust and validated entry point for synthesizing a diverse range of sulfonylamino acid and dipeptide derivatives, the majority of which have demonstrated antimicrobial activity [4]. This well-established synthetic route reduces development risk and accelerates the hit-to-lead process.

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